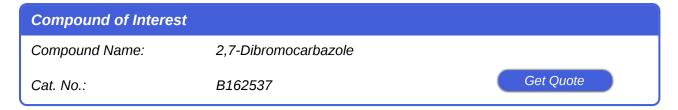


An In-depth Technical Guide to 2,7-Dibromocarbazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromocarbazole, with the CAS Number 136630-39-2, is a halogenated aromatic heterocyclic organic compound.[1][2] It features a carbazole core, which is a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[3] The bromine atoms at the 2 and 7 positions make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its significant applications in materials science and potential in drug development.

Chemical and Physical Properties

2,7-Dibromocarbazole is an off-white to pale yellow crystalline powder.[1] It has low solubility in water but is more soluble in common organic solvents such as dichloromethane, acetone, and ethanol.[1]

Key Properties of 2,7-Dibromocarbazole



Property	Value	Reference(s)
CAS Number	136630-39-2	
Molecular Formula	C12H7Br2N	_
Molecular Weight	325.00 g/mol	_
Appearance	Off-white to light yellow powder/crystals	_
Melting Point	230-234 °C	_
Boiling Point	459 °C at 760 mmHg	_
Density	1.93 g/cm ³	
рКа	15.13 ± 0.30 (Predicted)	
LogP	4.84610	_
Solubility	Low in water; Soluble in dichloromethane, acetone, ethanol. DMSO: 50 mg/mL (153.85 mM)	

Spectral Data



Spectrum Type	Data	Reference(s)
¹H NMR (300MHz, (CD₃)₂SO)	δ: 11.55 (s, 1H, -NH), 8.13- 8.10 (d, J=8.4Hz, 2H, H ₅), 7.75-7.74 (d, J=1.5Hz, 2H, H ₂), 7.37-7.34 (dd, J ₁ =8.4Hz, J ₂ =1.8Hz, 2H, H ₄)	
¹³ C NMR (75MHz, (CD ₃) ₂ SO)	δ: 141.74 (C ₁), 123.05 (C ₄), 122.89 (C ₅), 121.95 (C ₆), 119.66 (C ₃), 114.81 (C ₂)	
HRMS-EI (m/z)	[M] ⁺ calcd for C ₁₂ H ₇ Br ₂ N, 322.8945; found 322.8938 [(⁷⁹ Br)(⁷⁹ Br)M] ⁺ , 324.8950 [(⁷⁹ Br)(⁸¹ Br)M] ⁺ , 326.8954 [(⁸¹ Br)(⁸¹ Br)M] ⁺	

Experimental Protocols

The most common and efficient synthesis of **2,7-Dibromocarbazole** is a two-step process starting from **4,4'-dibromobiphenyl**.

Synthesis of 2,7-Dibromocarbazole

The synthesis involves the nitration of 4,4'-dibromobiphenyl to form the intermediate 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization (Cadogan reaction).



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Synthesis of 2,7-Dibromocarbazole.

Step 1: Synthesis of 2-nitro-4,4'-dibromobiphenyl



 Materials: 4,4'-dibromobiphenyl, 1,2-dichloroethane (solvent), aluminum salt or iron salt (catalyst), dilute nitric acid.

Procedure:

- In a reaction flask, dissolve 4,4'-dibromobiphenyl in 1,2-dichloroethane and add the catalyst.
- Heat the mixture to reflux (approximately 80-84 °C).
- Add dilute nitric acid dropwise while maintaining the reflux temperature. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be approximately 1:1.5-2.
- Monitor the reaction by HPLC until the starting material is consumed.
- After the reaction is complete, cool the mixture and separate the organic layer.
- Extract the aqueous layer with 1,2-dichloroethane and combine the organic layers.
- Remove the solvent by distillation under reduced pressure.
- Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.

Step 2: Synthesis of 2,7-Dibromocarbazole

• Materials: 2-nitro-4,4'-dibromobiphenyl, dichloromethane (solvent), a deoxidizing agent such as triphenylphosphine (PPh₃).

Procedure:

- Under a nitrogen atmosphere, add 2-nitro-4,4'-dibromobiphenyl, the deoxidizing agent, and dichloromethane to a reaction flask. The molar ratio of the nitro compound to the deoxidizer should be around 1:2.2-2.6.
- Stir the reaction mixture at room temperature.
- Monitor the reaction's progress.



- Upon completion, remove the dichloromethane by vacuum distillation.
- The crude product is then purified by column chromatography.

Purification Protocol

Column Chromatography of 2,7-Dibromocarbazole

- · Stationary Phase: Silica gel.
- Eluent: A mixture of dichloromethane and hexane (e.g., 1:5 v/v) or petroleum ether and ethyl acetate (e.g., 8:2 v/v).
- Procedure:
 - Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
 - Dissolve the crude **2,7-Dibromocarbazole** in a minimum amount of dichloromethane.
 - Load the sample onto the top of the silica gel column.
 - Elute the column with the solvent mixture, collecting fractions.
 - Monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.
 - Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2,7-Dibromocarbazole as an off-white solid. A yield of approximately 82.5% can be achieved.

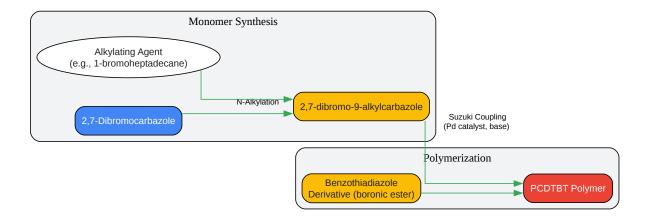
Applications in Materials Science

2,7-Dibromocarbazole is a crucial building block for the synthesis of organic electronic materials, particularly for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). Its utility stems from the electron-donating nature of the carbazole core and the reactive bromine sites that allow for further functionalization through cross-coupling reactions like the Suzuki or Stille reactions.



Synthesis of PCDTBT

A prominent application of **2,7-Dibromocarbazole** is in the synthesis of the polymer Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), a well-known semiconductor in polymer solar cells. The synthesis typically involves a Suzuki coupling reaction.



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Workflow for the Synthesis of PCDTBT.

Potential Applications in Drug Development

The carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and neuroprotective activities. **2,7-Dibromocarbazole** serves as a versatile starting material for the synthesis of various carbazole derivatives with potential medicinal applications.

Antimicrobial and Anticancer Mechanisms of Carbazole Derivatives

Foundational & Exploratory

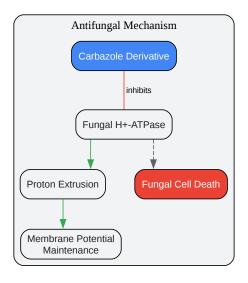


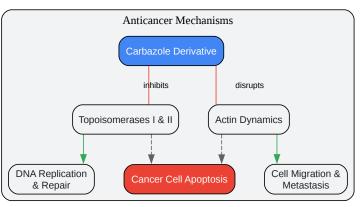


While specific signaling pathways for derivatives of **2,7-Dibromocarbazole** are not extensively detailed, the general mechanisms of action for bioactive carbazoles provide a framework for potential therapeutic applications.

- Antimicrobial Action: Some carbazole derivatives have been identified as potent inhibitors of
 the fungal plasma membrane proton ATPase (H+-ATPase). This enzyme is crucial for
 maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of H+ATPase disrupts this gradient, leading to fungal cell death. The interaction is thought to be
 allosteric, as the inhibitory activity is not overcome by increased ATP concentrations.
- Anticancer Action: The anticancer activity of carbazole derivatives has been linked to several mechanisms:
 - Topoisomerase Inhibition: Certain carbazole derivatives can interfere with the activity of human topoisomerases I and II. These enzymes are vital for DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells.
 - Interference with Actin Dynamics: Some N-alkyl-dibromocarbazole derivatives have shown anti-migratory effects in breast cancer cell lines by disrupting intracellular actin dynamics, which is crucial for cell motility and metastasis.







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Potential Mechanisms of Action for Carbazole Derivatives.

The versatile reactivity of the bromine atoms on **2,7-Dibromocarbazole** allows for the synthesis of a diverse library of derivatives that can be screened for various biological activities, making it a valuable starting point for drug discovery programs.

Conclusion

2,7-Dibromocarbazole is a key chemical intermediate with significant utility in both materials science and as a scaffold for medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituents provide a robust platform for the creation of advanced functional materials and potentially novel therapeutic agents. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.



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